molecular formula C18H14N2O4 B1387253 3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid CAS No. 1170564-11-0

3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid

Cat. No.: B1387253
CAS No.: 1170564-11-0
M. Wt: 322.3 g/mol
InChI Key: ICEUOJZKJQWNGC-UHFFFAOYSA-N
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Description

“3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid” is a chemical compound with the molecular formula C18H14N2O4 . It has a molecular weight of 322.31 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a benzoic acid group via a methoxyphenoxy group .

Biochemical Analysis

Biochemical Properties

3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolic flux .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness and its interactions with other biomolecules.

Properties

IUPAC Name

3-[4-(2-methoxyphenoxy)pyrimidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-14-7-2-3-8-15(14)24-16-9-10-19-17(20-16)12-5-4-6-13(11-12)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEUOJZKJQWNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NC(=NC=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid
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3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid
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3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid
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3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid
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3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid

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